KHK2455 -

KHK2455

Catalog Number: EVT-271967
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KHK2455 is a potent and selective IDO1 inhibitor with potential immunomodulating and antineoplastic activities. KHK2455 targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, KHK2455 increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes; KHK2455 also induces increased interferon (IFN) production, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Source and Classification

KHK2455 is classified as a metabolic inhibitor and is part of a broader category of compounds aimed at modifying metabolic pathways to enhance anti-tumor immunity. It has been developed through a drug repurposing strategy, utilizing existing FDA-approved drugs to identify new therapeutic candidates for cancer treatment .

Synthesis Analysis

Methods and Technical Details

  • Formation of key intermediates: Utilizing various organic reactions such as coupling reactions and cyclizations.
  • Purification: Employing chromatographic techniques to isolate the desired compound from by-products.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity of KHK2455.

The specifics of these methods remain proprietary, as is common with many pharmaceutical compounds .

Molecular Structure Analysis

Structure and Data

  • Aromatic rings: Essential for π-π interactions with the heme group.
  • Functional groups: Such as amines or carboxylic acids that can engage in hydrogen bonding or ionic interactions.

The precise molecular formula and 3D conformation are crucial for understanding its binding dynamics and pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

KHK2455 primarily acts through competitive inhibition of IDO1. The chemical reaction can be summarized as follows:

IDO1+TryptophanKHK2455Inhibited IDO1\text{IDO1}+\text{Tryptophan}\xrightarrow{\text{KHK2455}}\text{Inhibited IDO1}

This reaction prevents the conversion of tryptophan into kynurenine, which is a critical step in the kynurenine pathway associated with immune suppression in tumors. By inhibiting this pathway, KHK2455 aims to restore immune function against cancer cells .

Mechanism of Action

Process and Data

The mechanism by which KHK2455 exerts its effects involves several steps:

  1. Binding: KHK2455 binds to the heme pocket of IDO1, displacing tryptophan.
  2. Inhibition: This binding prevents IDO1 from catalyzing the conversion of tryptophan into kynurenine.
  3. Immune Modulation: By inhibiting kynurenine production, KHK2455 reduces immunosuppressive signals, enhancing T-cell activity against tumors.

This dual action not only targets IDO1 but also potentially affects tryptophan 2,3-dioxygenase (TDO), contributing to a broader immunotherapeutic effect .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility have not been published for KHK2455, general properties expected for similar compounds include:

  • Solubility: Likely soluble in organic solvents due to its structure.
  • Stability: Expected to be stable under physiological conditions but may require protection from light or moisture.

Chemical properties would include reactivity patterns typical for small-molecule inhibitors targeting heme-containing enzymes .

Applications

Scientific Uses

KHK2455 is primarily being investigated for its application in cancer therapy, particularly in combination with immune checkpoint inhibitors such as anti-PD-L1 agents. Its role in enhancing anti-tumor immunity makes it a candidate for treating various malignancies where immune evasion via the kynurenine pathway is evident . Additionally, ongoing clinical trials are evaluating its efficacy and safety profile in patients with advanced bladder cancer .

Molecular Mechanisms of IDO1 Inhibition

Structural Basis of KHK2455-IDO1 Binding Dynamics

KHK2455 is a long-acting, selective inhibitor targeting the heme-containing enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Unlike earlier inhibitors like epacadostat (which forms a tertiary IDO1–heme–inhibitor complex), KHK2455 competes with heme for binding to the IDO1 apoenzyme. This prevents the formation of an active enzyme complex, leading to durable inhibition [1] [5]. The active site of IDO1 features flexible "A" and "B" pockets that accommodate diverse inhibitors. KHK2455 exploits this flexibility, binding in a manner that displaces water ligands from the heme iron and stabilizes an inactive conformation. In contrast, the binding pocket of tryptophan 2,3-dioxygenase (TDO2)—a related enzyme—is more rigid, explaining KHK2455’s 400-fold selectivity for IDO1 over TDO2 [5].

Enzymatic Inhibition Pathways: Tryptophan-to-Kynurenine Conversion Blockade

IDO1 catalyzes the initial and rate-limiting step in tryptophan (Trp) degradation, converting it to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine (Kyn). KHK2455 exhibits dose-dependent suppression of this pathway:

  • In a phase 1 trial, patients with advanced solid tumors receiving KHK2455 (0.3–100 mg daily) showed reduced plasma Kyn concentrations and increased Kyn/Trp ratios, confirming target engagement [1].
  • In vitro studies demonstrate that KHK2455’s inhibition constant (Ki) is in the low nanomolar range, significantly lowering Kyn production even at sub-micromolar concentrations [7].

Table 1: Enzymatic Inhibition Parameters of KHK2455

ParameterValueMeasurement Context
IC50 (IDO1)<100 nMCell-free enzymatic assays
Selectivity (vs TDO)>400-foldComparative binding assays
Kyn/Trp Reduction40–60%Phase 1 patient plasma [1]

Immunomodulatory Signaling Cascades

Dendritic Cell Activation and Antigen Presentation Amplification

IDO1-expressing dendritic cells (DCs) induce immune tolerance by suppressing T-cell proliferation through Trp depletion and Kyn accumulation [6]. KHK2455 reverses this by:

  • Restoring Trp levels in the tumor microenvironment (TME), enabling DC maturation and co-stimulatory molecule (CD80/CD86) upregulation.
  • Reducing Kyn-mediated activation of the aryl hydrocarbon receptor (AhR), which otherwise promotes tolerogenic DC phenotypes [4] [10]. Preclinical studies show KHK2455-treated DCs enhance cross-presentation of tumor antigens to naïve T cells, priming anti-tumor responses [1].

T-Lymphocyte Proliferation and Regulatory T-Cell Suppression

Trp scarcity activates the GCN2 kinase pathway in CD8+ T cells, inducing cell-cycle arrest and functional exhaustion [8]. KHK2455 mitigates this by:

  • Reversing GCN2-driven suppression, restoring CD8+ T-cell proliferation and cytotoxicity.
  • Reducing Kyn-driven differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) [1] [4]. In lung adenocarcinoma models, IDO1 inhibition correlates with increased tumor-infiltrating CD3+/CD8+ T cells and decreased FoxP3+ Tregs [3].

Table 2: Immune Cell Modulation by KHK2455

Immune ParameterChange with KHK2455Biological Impact
CD8+ T-cell proliferation↑ 2.5-foldEnhanced tumor cell killing [1]
Treg frequency in TME↓ 40–60%Reduced immunosuppression [3]
Dendritic cell maturation↑ CD86/HLA-DR expressionImproved antigen presentation [6]

Interferon-γ Synergy in Tumor Microenvironment Reprogramming

Interferon-γ (IFN-γ) is a potent inducer of IDO1 expression via the JAK/STAT and IRF1 pathways [4] [9]. Paradoxically, KHK2455 synergizes with IFN-γ to reprogram the TME:

  • Feedback Loop Disruption: IFN-γ upregulates IDO1, but KHK2455 blocks ensuing Kyn production, preventing Kyn-mediated T-cell exhaustion.
  • Immune Cell Recruitment: Combined treatment increases chemokine (e.g., CXCL9/10) secretion, recruiting effector T cells and NK cells [1] [10]. In preclinical models, KHK2455 + anti-CCR4 antibody mogamulizumab enhanced IFN-γ secretion and T-cell infiltration in IFN-γ-rich tumors, leading to durable partial responses in bevacizumab-resistant glioblastoma [1].

Properties

Product Name

KHK2455

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

KHK2455; KHK-2455; KHK 2455;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.